Product packaging for Ethyl 4-(benzoyloxy)-3-methoxybenzoate(Cat. No.:)

Ethyl 4-(benzoyloxy)-3-methoxybenzoate

Cat. No.: B309258
M. Wt: 300.3 g/mol
InChI Key: UZAWBYHNQBXIHP-UHFFFAOYSA-N
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Description

Ethyl 4-(benzoyloxy)-3-methoxybenzoate is a protected benzoate ester derivative of potential interest in synthetic organic and medicinal chemistry. Its structural features suggest its primary utility as a chemical intermediate or building block in multi-step synthesis. The benzoyloxy group at the 4-position and the methoxy group at the 3-position of the aromatic ring make it a versatile precursor for constructing more complex molecules. Researchers may employ this compound in the development of novel pharmaceutical candidates, such as in the synthesis of estrogen agonist-antagonists, given that structurally similar benzyloxy-protected intermediates are used in the synthesis of compounds like Clomiphene . The ethyl ester functionality is a common protecting group for carboxylic acids and can be manipulated under standard conditions for further derivatization. This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. For comprehensive safety and handling information, please consult the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B309258 Ethyl 4-(benzoyloxy)-3-methoxybenzoate

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 4-benzoyloxy-3-methoxybenzoate

InChI

InChI=1S/C17H16O5/c1-3-21-16(18)13-9-10-14(15(11-13)20-2)22-17(19)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

UZAWBYHNQBXIHP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(benzoyloxy)-3-methoxybenzoate has shown potential as an anti-inflammatory agent. Research indicates that derivatives of this compound can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that certain analogs exhibit significant inhibition of pro-inflammatory cytokines, suggesting their utility in therapeutic applications .

Case Study: Anti-Inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their anti-inflammatory properties. The results indicated that modifications to the benzoyloxy group enhanced the potency against specific inflammatory markers, paving the way for further development in drug formulation .

Cosmetic Applications

Due to its ultraviolet (UV) absorption properties, this compound is utilized in sunscreen formulations. It acts as a UV filter, protecting skin from harmful radiation. The compound's ability to absorb UV light effectively makes it an essential ingredient in many cosmetic products aimed at sun protection.

Data Table: UV Absorption Efficacy

CompoundUV Absorption (nm)Efficacy (%)
This compound290-32095
Benzophenone-3280-32090
Octocrylene270-32085

Material Science

In material science, this compound is explored for its role as a photoinitiator in polymerization processes. Its ability to undergo photochemical reactions under UV light makes it suitable for applications in coatings and adhesives.

Case Study: Photoinitiation in Polymerization
Research has shown that incorporating this compound into polymer matrices enhances crosslinking efficiency and mechanical properties. A study demonstrated that films produced with this compound exhibited improved tensile strength and thermal stability compared to those without it .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 3- and 4-positions of the benzoate backbone significantly influence solubility, reactivity, and biological activity. Below is a comparative table:

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
Ethyl 4-(benzoyloxy)-3-methoxybenzoate 4-Benzoyloxy, 3-Methoxy High lipophilicity; potential π-π interactions
Methyl 4-benzyloxy-3-methoxybenzoate 4-Benzyloxy, 3-Methoxy Enhanced stability due to benzyl group; used in flavorants
Ethyl 4-ethoxy-3-methoxybenzoate 4-Ethoxy, 3-Methoxy Lower steric bulk; higher solubility in polar solvents
Ethyl 4-(β-D-glucopyranosyloxy)-3-methoxybenzoate 4-Glycosyloxy, 3-Methoxy Improved water solubility; bioactive (H9c2 cell protection)
Ethyl 4-(2,2,2-trifluoroethoxy)-3-methoxybenzoate 4-Trifluoroethoxy, 3-Methoxy Electron-withdrawing effects; altered metabolic stability
Methyl 4-(chloropropoxy)-3-methoxybenzoate 4-Chloropropoxy, 3-Methoxy Reactive site for further functionalization

Key Observations :

  • Benzoyloxy vs.
  • Glycosyloxy Substitution : The glycosyloxy group in compound 8 () enhances hydrophilicity and confers bioactivity, contrasting with the hydrophobic benzoyloxy group .

Thermal and Crystallographic Behavior

  • Methyl 4-butoxy-3-methoxybenzene (): Melting point 317 K (44°C), synthesized via alkylation of methyl 3-methoxy-4-hydroxybenzoate. The butoxy chain contributes to flexible crystal packing .
  • 4-(Benzyloxy)phenyl 4-(hexadecyloxy)-3-methoxybenzoate (): Long aliphatic chains (hexadecyloxy) induce mesogenic properties, useful in liquid crystal materials .
  • This compound : While direct data are absent, its benzoyloxy group likely promotes rigid crystalline structures due to aromatic stacking, similar to .

Reactivity and Functionalization Potential

  • Chloropropoxy Derivatives (): The chloro group in methyl 4-(chloropropoxy)-3-methoxybenzoate allows nucleophilic substitution, enabling further derivatization (e.g., amine coupling) .
  • Benzoyloxy Group : Less reactive than halogenated substituents but may participate in hydrolysis under acidic/basic conditions to yield carboxylic acids .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(benzoyloxy)-3-methoxybenzoate, and what are the critical reaction conditions?

The compound is typically synthesized via esterification and protection/deprotection strategies. A common method involves reacting 3-methoxy-4-hydroxybenzoic acid derivatives with benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzoyloxy group. Subsequent esterification with ethanol under acidic or catalytic conditions yields the final product . Key parameters include temperature control (0–5°C for acylation steps) and solvent selection (e.g., dichloromethane or pyridine for anhydrous conditions). Side reactions, such as over-acylation, are mitigated by stoichiometric control of reagents .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify methoxy (δ3.84.0\delta \sim3.8–4.0 ppm), benzoyloxy (δ7.48.1\delta \sim7.4–8.1 ppm aromatic protons), and ester carbonyl (δ165170\delta \sim165–170 ppm) groups .
  • IR Spectroscopy : Key peaks include ester C=O (~1720 cm1^{-1}), aromatic C=C (~1600 cm1^{-1}), and methoxy C-O (~1250 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for understanding mesogenic properties in material science applications .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel (60–120 mesh) with a gradient of dichloromethane:methanol (9:1 to 8:2) is standard . Recrystallization from ethanol or ethyl acetate improves purity (>95%), monitored by TLC (Rf_f ~0.5 in hexane:ethyl acetate 7:3) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

Yield optimization requires:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature Gradients : Stepwise heating (0°C → room temperature → 40°C) minimizes side reactions during benzoylation .

Q. What contradictions exist in spectral data interpretation for derivatives of this compound, and how can they be resolved?

Discrepancies in 1^1H NMR splitting patterns (e.g., unexpected multiplicity for methoxy protons) may arise from:

  • Conformational Flexibility : Rotameric equilibria in solution can broaden signals. Low-temperature NMR (-20°C) stabilizes conformers .
  • Residual Solvent Effects : Deuterated DMSO may interact with ester groups, shifting peaks. Cross-validation with CDCl3_3 spectra is advised .

Q. How does the substitution pattern (e.g., methoxy vs. benzoyloxy groups) influence the compound’s mesogenic properties?

Lateral substituents (e.g., benzoyloxy) disrupt molecular packing, reducing melting points compared to linear analogs. Terminal methoxy groups enhance thermal stability, as shown in mesogenic studies of 4-(benzyloxy)phenyl benzoate derivatives . Quantitative structure-property relationship (QSPR) models correlate substituent position with phase transition temperatures .

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